molecular formula C11H9NO4 B15210814 2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran CAS No. 56897-31-5

2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran

Katalognummer: B15210814
CAS-Nummer: 56897-31-5
Molekulargewicht: 219.19 g/mol
InChI-Schlüssel: MEXXDIOWPDILJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Allyloxy)-2-nitrobenzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an allyloxy group at the 7-position and a nitro group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Allyloxy)-2-nitrobenzofuran typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Nitration: The nitration of the benzofuran ring is carried out using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

While specific industrial production methods for 7-(Allyloxy)-2-nitrobenzofuran are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures for handling nitrating agents.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Allyloxy)-2-nitrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products Formed

    Reduction: 7-(Allyloxy)-2-aminobenzofuran.

    Substitution: Various substituted benzofuran derivatives.

    Cyclization: Polycyclic aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-(Allyloxy)-2-nitrobenzofuran depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-(Allyloxy)-2-aminobenzofuran: Similar structure but with an amino group instead of a nitro group.

    7-(Methoxy)-2-nitrobenzofuran: Similar structure but with a methoxy group instead of an allyloxy group.

    2-Nitrobenzofuran: Lacks the allyloxy group.

Uniqueness

7-(Allyloxy)-2-nitrobenzofuran is unique due to the presence of both an allyloxy and a nitro group, which can impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

56897-31-5

Molekularformel

C11H9NO4

Molekulargewicht

219.19 g/mol

IUPAC-Name

2-nitro-7-prop-2-enoxy-1-benzofuran

InChI

InChI=1S/C11H9NO4/c1-2-6-15-9-5-3-4-8-7-10(12(13)14)16-11(8)9/h2-5,7H,1,6H2

InChI-Schlüssel

MEXXDIOWPDILJL-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.